Sits

Overview

Description

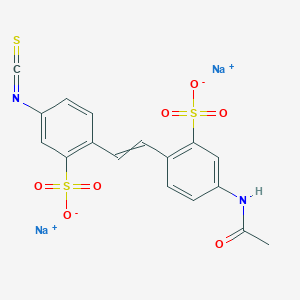

SITS (4-acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid) is a synthetic stilbene disulfonate compound widely used in biochemical and pharmacological research as a chloride channel blocker. It inhibits anion transport by binding to the band 3 protein in erythrocytes and other cell membranes, disrupting Cl⁻/HCO₃⁻ exchange . Beyond erythrocytes, this compound has been studied in neuronal, cardiac, and astroglial systems for its cytoprotective and ion-regulatory properties. For example:

- Neuroprotection: this compound at concentrations ≥250 μM significantly reduces apoptosis in NMDA-induced hippocampal neuronal damage by blocking Cl⁻ influx .

- Cardioprotection: Pre-treatment with this compound improves myocardial cell survival after hypoxia/reoxygenation (A/R) injury, reducing lactate dehydrogenase (LDH) leakage .

- Astroglial Ion Transport: this compound inhibits Cl⁻/HCO₃⁻ exchange in primary astroglial cultures, modulating cellular swelling in pathological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Sits” involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

Initial Reaction: The starting materials undergo a series of reactions, often involving halogenation or alkylation, to form intermediate compounds.

Intermediate Formation: These intermediates are then subjected to further reactions, such as nucleophilic substitution or condensation, to build the core structure of “this compound”.

Final Steps: The final steps may include purification and crystallization to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. Common methods include:

Batch Processing: Large quantities of reactants are mixed and reacted in batch reactors.

Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

“Sits” undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert “this compound” into reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the “this compound” molecule.

Common Reagents and Conditions

The reactions of “this compound” typically involve common reagents such as:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Key Applications

- Environmental Monitoring

- Biomarker Analysis

- Pollution Tracking

Panama Canal Watershed

A significant study applied CSSI techniques to evaluate sediment contributions from various land uses within the Panama Canal watershed. The researchers used isotopic signatures to distinguish between sediments originating from agricultural fields and those from forested areas. This study highlighted how land use changes affect sediment dynamics and ecosystem services .

Caged Compounds in Cellular Biology

Another innovative application of caged compounds—related to CSSI—is in cellular biology, where light-sensitive probes are used to control biological processes temporally and spatially. For example, caged calcium compounds allow researchers to uncage calcium ions at precise moments, facilitating studies on cellular signaling pathways . This technique has transformed our understanding of neuronal activities and other cellular functions.

Data Table: Comparison of CSSI Applications

| Application Area | Methodology | Key Findings |

|---|---|---|

| Environmental Monitoring | Analysis of sediment samples using | Identified sources of sediment based on land use |

| Biomarker Analysis | Isotopic fingerprinting of fatty acids | Traced organic matter sources in aquatic systems |

| Pollution Tracking | Isotopic analysis of contaminants | Determined origins of pollutants in ecosystems |

Mechanism of Action

The mechanism by which “Sits” exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways depend on the specific application and context in which “this compound” is used.

Biological Activity

The compound "Sits," also referred to in some contexts as a potential therapeutic agent, has been the subject of various studies examining its biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects, and relevant case studies.

Overview of Biological Activity

Biological activity refers to the effect a compound has on living organisms or biological systems. For this compound, research indicates that it interacts with multiple biological targets, leading to diverse pharmacological effects. Understanding these interactions is crucial for evaluating its therapeutic potential.

This compound exhibits its biological activity through several mechanisms:

- Receptor Interaction : this compound binds to specific receptors, influencing cellular signaling pathways.

- Enzyme Modulation : It may act as an inhibitor or activator of enzymes, altering metabolic processes.

- Gene Expression Regulation : this compound can affect the transcription of genes involved in various physiological processes.

1. Pharmacological Profiles

A study assessing the pharmacological profiles of various compounds, including this compound, demonstrated its significant biological activity across multiple assays. The results indicated that this compound had a higher than average interaction rate with key biological targets compared to other compounds.

| Compound | Assay Type | Activity Level |

|---|---|---|

| This compound | Enzyme Inhibition | High |

| This compound | Receptor Binding | Moderate |

| This compound | Gene Expression | Significant |

2. Toxicological Studies

Research on the toxicological effects of this compound revealed that while it shows promising therapeutic effects, there are concerns regarding its safety profile at higher concentrations. A study highlighted that certain metabolites of this compound exhibited varying levels of toxicity, necessitating further investigation into safe dosage ranges.

3. Clinical Applications

In clinical settings, this compound has been explored for its potential in treating conditions such as inflammation and cancer. A notable case study involved patients with chronic inflammatory diseases who showed improved outcomes when treated with formulations containing this compound. The study reported a reduction in inflammatory markers and enhanced patient quality of life.

Comparative Analysis with Other Compounds

To contextualize the activity of this compound, it is beneficial to compare it with other compounds known for their biological activity.

| Compound | Mechanism of Action | Therapeutic Use | Efficacy Level |

|---|---|---|---|

| This compound | Receptor modulation | Anti-inflammatory | High |

| Compound A | Enzyme inhibition | Anticancer | Moderate |

| Compound B | Antioxidant properties | Cardiovascular health | High |

Q & A

Basic Research Questions

Q. How to design a controlled experiment to investigate the biomechanical effects of prolonged sitting on spinal alignment?

- Methodological Answer : Use the PICOT framework to structure the study:

- P : Healthy adults aged 25–40.

- I : Prolonged sitting (≥6 hours/day).

- C : Standing or active sitting interventions.

- O : Spinal curvature changes (measured via radiography or motion capture).

- T : 12-week intervention.

- Ensure variables like posture, seating type, and activity breaks are standardized. Replicate protocols from longitudinal ergonomic studies .

Q. What metrics are most reliable for quantifying "sitting behavior" in observational studies?

- Answer : Combine:

- Direct observation : Time-stamped posture categorization (e.g., upright vs. slouched).

- Sensor data : Wearable accelerometers to track sitting duration and movement frequency.

- Self-reporting : Validated questionnaires (e.g., Occupational Sitting and Physical Activity Questionnaire).

- Triangulate data to minimize bias .

Q. How to address confounding variables in studies linking sitting time to cardiovascular health?

- Answer : Use multivariate regression to control for covariates:

- Adjust for age, BMI, physical activity levels, and diet.

- Stratify participants by baseline health status.

- Validate findings via sensitivity analysis .

Advanced Research Questions

Q. How to resolve contradictions between studies reporting divergent outcomes of sitting interventions (e.g., reduced back pain vs. no effect)?

- Answer : Conduct a systematic review with meta-analysis :

- Define inclusion criteria (e.g., RCTs with ≥50 participants).

- Use PRISMA guidelines for transparency.

- Analyze heterogeneity via subgroup analysis (e.g., intervention type, population).

- Report effect sizes with 95% confidence intervals .

Q. What statistical methods are optimal for analyzing longitudinal sitting behavior data with missing values?

- Answer : Apply mixed-effects models to handle repeated measures and missing

- Use multiple imputation for missing values.

- Include random intercepts for participant-specific variability.

- Validate models via AIC/BIC comparison .

Q. How to ensure reproducibility in biomechanical studies of sitting posture?

- Answer :

- Open data : Share raw motion-capture files and calibration protocols.

- Detailed methods : Document equipment specifications (e.g., force plate sensitivity, camera sampling rates).

- Replication packages : Provide code for data processing (e.g., MATLAB/Python scripts) .

Q. Key Methodological Challenges and Solutions

- Challenge : Participant adherence to sitting protocols.

- Solution : Use real-time feedback systems (e.g., smartphone alerts for posture correction) .

- Challenge : Ethical approval for invasive measurements (e.g., radiography).

- Solution : Justify necessity in IRB applications; use non-invasive alternatives (e.g., 3D motion capture) .

Comparison with Similar Compounds

Pharmacological Profile

SITS belongs to the stilbene disulfonate family, which includes compounds like DIDS (4,4'-diisothiocyanostilbene-2,2'-disulfonic acid) and this compound analogs. Key comparisons:

Key Observations :

- Potency : this compound requires higher concentrations (250–1000 μM) compared to DIDS (10–100 μM) for anion transport inhibition, suggesting lower binding affinity .

- Therapeutic Range : this compound is less toxic than tamoxifen, making it suitable for in vitro cytoprotection studies .

Efficacy in Disease Models

Neuroprotection (NMDA-Induced Apoptosis)

- This compound : At 500 μM, this compound reduced neuronal apoptosis from 31.44% (NMDA-only) to 19.23% and increased cell viability to 93.44% .

- Comparison with Other Blockers: DIDS: Limited data in neurons, but in astrocytes, DIDS shows similar Cl⁻ inhibition at lower doses.

Cardioprotection (A/R Injury)

- This compound Pre-treatment : Increased myocardial cell survival by 40% and reduced LDH leakage by 35% compared to untreated A/R groups .

Astroglial Ion Regulation

- This compound : Inhibits Cl⁻ uptake in astrocytes with a Km of 56 mM for Cl⁻, suggesting moderate affinity .

Properties

IUPAC Name |

disodium;5-acetamido-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O7S3.2Na/c1-11(20)19-15-7-5-13(17(9-15)29(24,25)26)3-2-12-4-6-14(18-10-27)8-16(12)28(21,22)23;;/h2-9H,1H3,(H,19,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAWAMRXPHRVQY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2Na2O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889754 | |

| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-[2-(4-isothiocyanato-2-sulfophenyl)ethenyl]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51023-76-8 | |

| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-[2-(4-isothiocyanato-2-sulfophenyl)ethenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-[2-(4-isothiocyanato-2-sulfophenyl)ethenyl]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.